4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
Overview
Description
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (ACD) is an organic compound belonging to the class of benzofuran carboxylic acids. It is a colorless, water-soluble solid that is used as a reagent in organic synthesis. ACD has been studied for its potential applications in the pharmaceutical industry, as well as its biochemical and physiological effects.
Scientific Research Applications
Scaffold for Solvent-Mediated Proton Transfer Studies : 4-Aminobenzoic acid, a related compound, serves as a model scaffold for investigating solvent-mediated proton transfer and its hydrated deuterium isotopologues (Khuu et al., 2022).
Metabolic Studies of Mosapride : Synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid is part of the metabolic studies of mosapride, a potential gastroprokinetic agent (Kato & Morie, 1996).
Mimics of Protein Secondary Structures : 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids are useful in mimicking protein secondary structures like helices and β-sheets (Mathieu et al., 2015).
Antimicrobial Activity : It exhibits variable and modest antimicrobial activity against bacteria and fungi (Patel et al., 2011).
Formation of Supramolecular Synthons : 4-amino-5-chloro-2,6-dimethylpyrimidine cocrystals can form large cage-like tetrameric units with various carboxylic acids, potentially being used in supramolecular synthons and tetrameric units (Rajam et al., 2018).
Analgesic Activity : 7-Benzoyl-5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylic acid combined potent analgesic activity with low gastric irritancy (Boyle et al., 1986).
Diuretic and Saluretic Activities : Studies on uricosuric diuretics show that certain derivatives, such as 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acids, exhibit oral diuretic and saluretic activities in rats and mice, with some showing uricosuric activity (Harada et al., 1987).
Synthesis of Novel Heterocyclic Systems : The compound is involved in the synthesis of novel heterocyclic systems, which have potential applications in organic synthesis (Dodonova et al., 2010).
Mechanism of Action
Target of Action
The primary target of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid is the 5-HT4 receptor . This receptor is a type of serotonin receptor, or 5-hydroxytryptamine receptor, that is primarily found in the colon, upper gastrointestinal tract, and brain . It plays a crucial role in the regulation of the neurotransmitter serotonin, which affects mood, appetite, and sleep .
Mode of Action
This compound acts as an agonist at the 5-HT4 receptor . This means that it binds to this receptor and activates it, thereby increasing the action of serotonin . This can lead to a variety of physiological effects, depending on the specific location of the 5-HT4 receptors .
Biochemical Pathways
Upon activation of the 5-HT4 receptor, this compound can affect several biochemical pathways. One of the most significant is the serotonergic pathway , which involves the synthesis, release, and reuptake of serotonin . By acting as an agonist at the 5-HT4 receptor, this compound can increase the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission .
Pharmacokinetics
Given its structural similarity to other 5-ht4 receptor agonists, it is likely to be well-absorbed following oral administration, and metabolized primarily by the liver . Its bioavailability may be influenced by factors such as the presence of food in the stomach, the pH of the gastrointestinal tract, and individual differences in metabolism .
Result of Action
The activation of the 5-HT4 receptor by this compound can have several molecular and cellular effects. In the gastrointestinal tract, it can stimulate gut motility, making it potentially useful for the treatment of conditions like chronic constipation . In the brain, it may have effects on mood and cognition, although these effects are less well-understood .
Safety and Hazards
properties
IUPAC Name |
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMUVKSAOVLXLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2C(=O)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442754 | |
Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123654-26-2 | |
Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in pharmaceutical chemistry?
A1: this compound is not a pharmaceutical itself but serves as a crucial building block in the synthesis of Prucalopride Monosuccinate []. Prucalopride Monosuccinate is a medication used to treat chronic constipation. Understanding the synthesis of this acid is vital for developing efficient production methods for Prucalopride.
Q2: The research paper mentions an overall yield of about 10% for Prucalopride Monosuccinate synthesis. What are the implications of this yield, and what future research directions could improve it?
A2: A 10% overall yield, while successful in synthesizing the target compound, suggests potential for improvement in the synthesis process []. Future research could focus on:
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